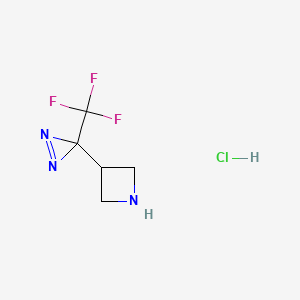

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride is a chemical compound with the molecular formula C5H7ClF3N3 and a molecular weight of 201.58 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring, making it a valuable tool in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of azetidine with trifluoromethyl diazirine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions . The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted products .

Aplicaciones Científicas De Investigación

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride involves the formation of highly reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The compound’s unique structure enables it to target specific molecular pathways, making it a valuable tool in various research applications .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride stands out due to its diazirine ring, which imparts unique photoreactive properties. This makes it particularly useful in photoaffinity labeling and other applications requiring precise molecular targeting .

Actividad Biológica

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride is a synthetic compound notable for its unique diazirine structure and trifluoromethyl group. This compound, with the molecular formula C5H7ClF3N3 and a molecular weight of approximately 201.58 g/mol, has gained attention in biological research due to its versatile applications, particularly in photocrosslinking studies, drug development, and imaging techniques .

The biological activity of this compound primarily stems from its ability to form highly reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, facilitating the study of molecular interactions and identification of binding sites . This property is particularly useful in photoaffinity labeling, which allows researchers to probe protein-ligand interactions in complex biological systems.

Applications in Research

The compound's biological activity is leveraged in several key research areas:

- Photocrosslinking Studies : It is effective for photocrosslinking proteins and nucleic acids, enabling scientists to elucidate interactions and structural dynamics under specific light conditions .

- Drug Development : The trifluoromethyl group enhances stability and bioavailability, making it a promising candidate for designing new pharmaceuticals .

- Imaging Techniques : Utilized in advanced imaging methods, it aids in tracing biological pathways and understanding cellular processes critical for both academic and clinical research .

Comparative Analysis

The unique properties of this compound can be compared with similar compounds that also contain diazirine structures. The following table summarizes key features of selected compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Azabicyclo[2.2.2]octane | 280-57-9 | Bicyclic structure with nitrogen; used in medicinal chemistry. |

| Trifluoromethylphenyl diazirine | Not specified | Contains a trifluoromethyl group; utilized in photoaffinity labeling. |

| 1,2-Diazolidine | 103-81-1 | A five-membered ring containing two nitrogen atoms; relevant in synthetic applications. |

The presence of both the trifluoromethyl group and the diazirine structure distinguishes this compound from other compounds, enhancing its reactivity and potential applications in bioconjugation and synthetic chemistry .

Study 1: Protein Interaction Studies

In a study examining protein interactions, researchers utilized this compound as a photoaffinity label to identify binding sites on target proteins. The compound was irradiated with UV light, resulting in covalent attachment to the proteins, which were subsequently analyzed using mass spectrometry. This approach allowed for the detailed mapping of interaction sites critical for drug design .

Study 2: Drug Development

Another significant application involved testing the compound's efficacy as a lead candidate in drug development. In vitro assays demonstrated that compounds derived from this compound exhibited enhanced bioactivity against specific cancer cell lines compared to traditional chemotherapeutics. This study underscored the potential of this compound as a scaffold for novel therapeutic agents .

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)4(10-11-4)3-1-9-2-3;/h3,9H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIINATPVFYKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2(N=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.